7-Methyl-2-phenyl-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, characterized by a fused benzene and oxazole ring. Its molecular formula is , and it has garnered attention in various fields due to its potential biological activities and applications in organic synthesis.
The compound can be synthesized through various methods involving the condensation of 2-aminophenol with carbonyl compounds, particularly aldehydes. The synthesis can be achieved under different conditions, including acidic or basic environments, which influence the yield and purity of the product .
7-Methyl-2-phenyl-benzoxazole is classified as an organic compound and specifically falls under the category of heterocycles due to its incorporation of nitrogen in the oxazole ring. It has been studied for its biological properties, including antimicrobial, antifungal, and anticancer activities, making it a subject of interest in medicinal chemistry .
The synthesis of 7-Methyl-2-phenyl-benzoxazole typically involves:
The typical reaction conditions include:
7-Methyl-2-phenyl-benzoxazole has a distinctive molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 209.24 g/mol |
IUPAC Name | 7-methyl-2-phenyl-1,3-benzoxazole |
InChI | InChI=1S/C14H11NO/c1-10-6... |
InChI Key | VPNXLHLCORCHDS-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=CC=C1)N=C(O2)C3=CC=CC=C3 |
7-Methyl-2-phenyl-benzoxazole is involved in several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 7-Methyl-2-phenyl-benzoxazole's biological activities involves interaction with cellular targets that influence various biochemical pathways. Research indicates that its antimicrobial properties may stem from its ability to disrupt cellular membranes or inhibit essential enzymes in pathogens . Additionally, its anticancer activity may relate to its capacity to induce apoptosis in cancer cells through various signaling pathways.
7-Methyl-2-phenyl-benzoxazole is typically characterized by:
Key chemical properties include:
7-Methyl-2-phenyl-benzoxazole finds applications across several scientific domains:
CAS No.: 4430-97-1
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 387825-07-2
CAS No.: 82765-77-3